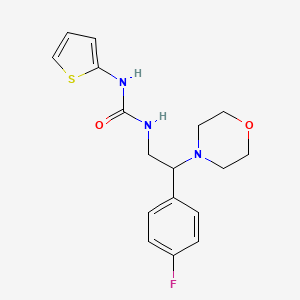

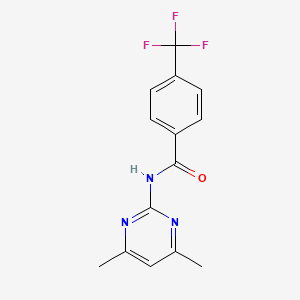

![molecular formula C16H14N2O3S2 B2510631 N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide CAS No. 941924-86-3](/img/structure/B2510631.png)

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are known for their diverse biological activities and are synthesized from simple commercially available building blocks .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” can be analyzed using various techniques. Unfortunately, specific details about the molecular structure of this compound are not available in the search results .Chemical Reactions Analysis

Benzothiazole sulfonamides, including “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide”, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” are not available in the search results .科学的研究の応用

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , has demonstrated potential in cardiac electrophysiological activity. These compounds showed potency in in vitro Purkinje fiber assays, indicating their relevance in developing selective class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial and Antifungal Action

A study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has extended its range to include compounds with antimicrobial and antifungal activities. These substances exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal action against Candida albicans, highlighting their potential in antimicrobial research (Sych et al., 2019).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against several cancer cell lines. Most tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibitors

Novel metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase (CA) inhibitory properties have been synthesized. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing the parent ligand and acetazolamide, a standard control compound (Büyükkıdan et al., 2013).

Gelation Behavior

N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. This study aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential application of these compounds in material science and engineering (Yadav & Ballabh, 2020).

Safety And Hazards

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-22-15/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBBJGHLMVWJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

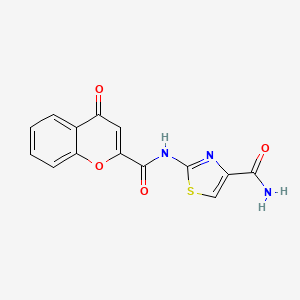

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2510553.png)

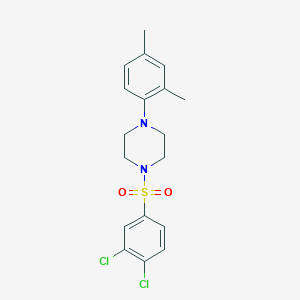

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate](/img/structure/B2510556.png)

![3-ethyl-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2510557.png)

![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)

![1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2510562.png)

![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)